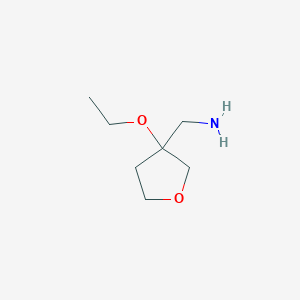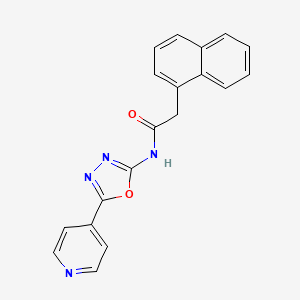
2-naphthalen-1-yl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-naphthalen-1-yl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide, also known as Napydazamide, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and agriculture.
Scientific Research Applications
Synthesis and Biological Applications
- Synthesis and Chemical Analysis : The compound 2-naphthalen-1-yl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide is part of a broader category of substances with complex structures involving heterocyclic components like 1,2,4-oxadiazole. Synthesis of these compounds often involves a multi-step process starting with commercially available acids and amidoximes, forming chloro-oxadiazolylpyridines, and proceeding through hydrazinolysis and ester formation. The final products, including a series of newly synthesized acetamides, are confirmed through 1H NMR spectroscopy and evaluated for pharmacological activity (Karpina et al., 2019).
- Antibacterial Agents : Derivatives of 1,3,4-oxadiazole, including compounds structurally related to 2-naphthalen-1-yl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide, have been synthesized and studied for their potential as antibacterial agents. The synthesis starts from a common intermediate, and the resulting compounds show significant antibacterial activity, confirmed through spectroscopy and elemental analysis (Ramalingam et al., 2019).
Synthesis and Anticancer Evaluation
- Anticancer Activity : Similar compounds have been synthesized through a series of steps involving o-phenylenediamine and naphtene-acetic acid. These compounds, including oxadiazole derivatives, have been evaluated for anticancer activity through in vitro studies on various cancer cell lines, showing moderate to significant activity. The structures of these compounds are confirmed through spectroscopy and elemental analysis (Salahuddin et al., 2014).
Computational and Pharmacological Evaluations
- Computational and Pharmacological Potential : Studies involving computational and pharmacological assessments have been conducted on 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds with structural similarities to 2-naphthalen-1-yl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide. These studies focus on docking against targets like EGFR, tubulin, COX-2, and 5-LOX, followed by investigations of toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. The findings suggest a varied spectrum of biological activities with significant binding and inhibitory effects (Faheem, 2018).
properties
IUPAC Name |
2-naphthalen-1-yl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-17(12-15-6-3-5-13-4-1-2-7-16(13)15)21-19-23-22-18(25-19)14-8-10-20-11-9-14/h1-11H,12H2,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCBCBKYUFOMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

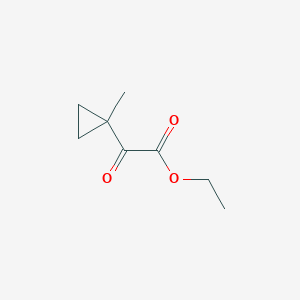
![6,6-Dimethyl-1-azaspiro[3.4]octane;hydrochloride](/img/structure/B2600629.png)
![2-ethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2600630.png)
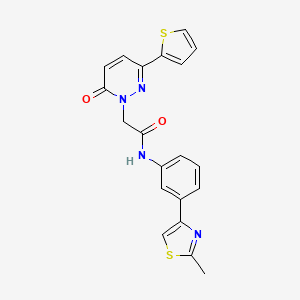
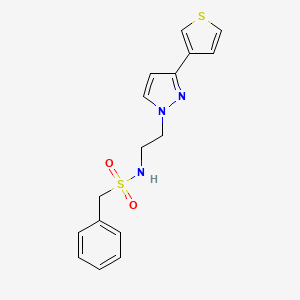
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2600635.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2600639.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2600641.png)
![N-(2,5-dimethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2600643.png)
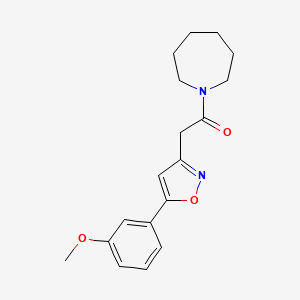
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2600647.png)
![4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2600649.png)
